molecular formula C20H14BrN3O2S B2876588 2-bromo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide CAS No. 1798018-96-8

2-bromo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

Cat. No.: B2876588
CAS No.: 1798018-96-8
M. Wt: 440.32
InChI Key: VSEASUDYOVZYJR-UHFFFAOYSA-N
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Description

2-bromo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide (CAS 1798018-96-8) is a synthetic small molecule with a molecular formula of C20H14BrN3O2S and a molecular weight of 440.3 g/mol . This compound features a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its significant value in medicinal chemistry and drug discovery . The 1,2,4-oxadiazole ring acts as a bioisostere for ester and amide functional groups, which can enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . The specific structure, which integrates a thiophene ring and a benzamide group, makes it a versatile intermediate or building block for researchers developing novel bioactive molecules. Compounds containing the 1,2,4-oxadiazole nucleus have been investigated for a wide spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antiviral, and antibacterial applications . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-bromo-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O2S/c21-15-8-3-2-7-14(15)20(25)22-16-9-4-1-6-13(16)12-18-23-19(24-26-18)17-10-5-11-27-17/h1-11H,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEASUDYOVZYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Synthesis of this compound generally involves multi-step organic reactions. A common synthetic route might start with the thiophen-2-yl component, which undergoes a series of functional group transformations to introduce the oxadiazole ring. This intermediate can then be reacted with a benzamide derivative, which is later brominated to achieve the final product. Reaction conditions often include the use of specific catalysts, temperature control, and purification techniques like column chromatography.

Industrial Production Methods

In an industrial context, the production of 2-bromo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide would be scaled up using continuous flow reactors. This method ensures precise control over reaction conditions and improves yield and purity. Solvent recycling and waste minimization protocols are also integral to the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: The compound can undergo nucleophilic substitution due to the presence of the bromine atom.

  • Oxidation Reactions: The thiophen-2-yl group might participate in oxidation reactions to form sulfoxides or sulfones.

  • Reduction Reactions: The oxadiazole ring can potentially be reduced under suitable conditions to open the ring structure.

Common Reagents and Conditions

  • Nucleophilic Substitution: Reagents like sodium methoxide in methanol.

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas over a palladium catalyst.

Major Products

Products derived from these reactions include various substituted derivatives that retain or enhance the biological or chemical activity of the parent compound.

Scientific Research Applications

The unique structure of 2-bromo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide has found applications in:

  • Chemistry: As a building block in synthetic organic chemistry for creating complex molecular architectures.

  • Biology: Potential use as a biochemical probe to study enzyme functions and interactions.

  • Medicine: Preliminary studies suggest its potential as a scaffold for developing new pharmacologically active compounds.

  • Industry: It can serve as an intermediate in the manufacture of advanced materials and specialty chemicals.

Mechanism of Action

In biological systems, the compound’s mechanism of action may involve binding to specific proteins or enzymes, thereby modulating their activity. The bromine atom could facilitate interactions with biomolecules through halogen bonding, while the oxadiazole ring might play a role in electron transfer processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzamide and Oxadiazole Moieties

Compound A (L694247): Structure: 2-[5-[3-(4-Methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indol-3-yl]ethanamine .

  • Key Differences :
    • Replaces the thiophene ring with an indole group.
    • Lacks bromine substitution; instead, a methylsulfonamide group is present.
  • Implications : The indole and sulfonamide groups may enhance serotonin receptor binding (5-HT receptors), as indole derivatives are common in neuromodulators.

Compound B (From ): Structure: 2-[5-fluoro-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-methylamino]-phenoxy]-ethanol .

  • Key Differences: Contains a fluoro substituent and a phenoxy-ethanol chain. Retains the thiophene-oxadiazole core but lacks the benzamide backbone.
  • Implications: The ethanol group could improve aqueous solubility, while fluorine may increase metabolic stability.

Brominated Benzamide Derivatives

Compound C (From ):
Structure: 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide .

  • Key Differences :
    • Bromine is at position 4 of the benzamide, with additional chloro and fluoro substituents.
    • Includes a trifluoropropoxy group instead of the oxadiazole-thiophene system.
  • Implications : Halogenation at different positions may alter steric and electronic interactions in target binding.

Compound D (From ):
Structure: N-(5-bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide .

  • Key Differences :
    • Substitutes the oxadiazole ring with a thiazole group.
    • Features dichloro and hydroxy substituents on the benzamide.
  • Implications : Thiazole’s sulfur atom may influence redox properties or metal chelation.

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Applications
Target Compound Benzamide + oxadiazole-thiophene 2-Br, thiophen-2-yl Receptor modulation, enzyme inhibition
L694247 Indole + oxadiazole Methylsulfonamide 5-HT receptor targeting
Compound B Phenoxy-ethanol + oxadiazole 5-Fluoro, ethanol chain Solubility-enhanced therapeutics
Compound C Benzamide 4-Br, Cl, F, trifluoropropoxy Halogen-dependent binding
Compound D Benzamide + thiazole 5-Br, 3,5-Cl, 2-OH Chelation or antimicrobial uses

Research Findings and Implications

  • Structural Insights : The thiophene-oxadiazole moiety in the target compound mirrors fragments used in crystallographic studies (), which are critical for fragment-based drug design .
  • Halogen Effects : Bromine’s position (ortho vs. para) significantly impacts steric hindrance and electronic density, as observed in halogenated benzamides () .

Biological Activity

The compound 2-bromo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a derivative of 1,2,4-oxadiazole known for its diverse biological activities. This article explores its biological activity, particularly in the context of anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C16H14BrN3OSC_{16}H_{14}BrN_3OS, with a molecular weight of approximately 366.27 g/mol. The presence of the thiophene ring and the oxadiazole moiety contributes to its potential biological activities.

The biological activity of 1,2,4-oxadiazole derivatives is often linked to their ability to interact with various biological targets, including enzymes and receptors. The compound under discussion has shown promising results in inhibiting cancer cell proliferation through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have indicated that oxadiazole derivatives can significantly inhibit the growth of various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells. For instance, oxadiazole derivatives have demonstrated IC50 values ranging from 0.67 to 0.87 µM against these cell lines .
  • Apoptosis Induction : The compound may also induce apoptosis in cancer cells by activating intrinsic pathways involving caspases and Bcl-2 family proteins.
  • Antimicrobial Activity : Some derivatives of oxadiazoles exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis .

Table 1: Biological Activity Summary

Activity TypeTarget Cell LinesIC50 (µM)Reference
AnticancerPC-3 (Prostate Cancer)0.67
AnticancerHCT-116 (Colon Cancer)0.80
AnticancerACHN (Renal Cancer)0.87
AntimicrobialMycobacterium tuberculosisActive

Case Study 1: Anticancer Efficacy

A study published in MDPI evaluated several oxadiazole derivatives for their anticancer activity against a panel of human cancer cell lines. The compound demonstrated significant antiproliferative effects with an IC50 value lower than many standard chemotherapeutic agents .

Case Study 2: Mechanism-Based Approaches

Research highlighted the mechanism-based approaches for designing oxadiazole derivatives targeting specific enzymes involved in tumor progression. The study showed that modifications to the oxadiazole ring could enhance binding affinity and selectivity towards cancer cell targets .

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